molecular formula C27H25N3O3 B2477228 2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(p-tolyl)acetamide CAS No. 894885-41-7

2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No. B2477228
CAS RN: 894885-41-7
M. Wt: 439.515
InChI Key: JHWYWIZTTPOPFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(p-tolyl)acetamide” is a complex organic molecule. It contains several functional groups, including a benzoyl group, a naphthyridinone group, and an acetamide group. These functional groups suggest that the compound may have interesting chemical properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The naphthyridinone group, for example, is a bicyclic structure with a nitrogen atom in each ring. The benzoyl and acetamide groups are also likely to contribute to the overall structure of the molecule .


Chemical Reactions Analysis

The compound’s chemical reactivity would be influenced by its functional groups. For instance, the benzoyl group could undergo electrophilic aromatic substitution reactions, while the amide group could participate in nucleophilic acyl substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, its solubility would be affected by the polar amide group, while its melting and boiling points would be influenced by the size and complexity of the molecule .

Scientific Research Applications

Synthesis and Catalysis

  • Facchetti et al. (2016) described the preparation of pincer 4-functionalized 2-aminomethylbenzo[h]quinoline ruthenium catalysts for ketone reduction, starting from a reaction involving similar naphthyridinyl acetamide compounds. This process is significant in the field of organometallic catalysis and organic synthesis (Facchetti et al., 2016).

Antibacterial Agents

  • Ramalingam et al. (2019) synthesized various derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides. These compounds were found to have significant antibacterial activity, highlighting their potential in developing new antibacterial agents (Ramalingam, Ramesh & Sreenivasulu, 2019).

Antimicrobial Activity

  • Watpade and Toche (2017) conducted a study on the design of new pyrano quinoline derivatives, including compounds structurally related to naphthyridinyl acetamides. They observed antimicrobial activities in these compounds, suggesting their use in combating microbial infections (Watpade & Toche, 2017).

Coordination Chemistry

  • Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination with Co(II) and Cu(II) ions. This research has implications in the field of coordination chemistry and the development of metal-organic frameworks (Chkirate et al., 2019).

Nucleic Acid Interactions

  • Naik et al. (2006) synthesized thieno(2,3-b)benzo(1,8)naphthyridine-2-carboxylic acids and studied their interaction with DNA. Such interactions are crucial for understanding drug-DNA interactions, which can aid in the design of therapeutic agents (Naik et al., 2006).

Future Directions

The study and application of complex organic molecules like this one is a vibrant field of research. Potential future directions could include exploring its synthesis and reactivity, investigating its potential biological activity, and studying its physical and chemical properties in more detail .

properties

IUPAC Name

2-[3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1-yl]-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c1-4-19-8-10-20(11-9-19)25(32)23-15-30(27-22(26(23)33)14-7-18(3)28-27)16-24(31)29-21-12-5-17(2)6-13-21/h5-15H,4,16H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHWYWIZTTPOPFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=CC(=N3)C)CC(=O)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(4-ethylbenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.